1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a β-diketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium complexes, can also enhance the efficiency of the reaction . Additionally, eco-friendly methodologies, such as microwave-assisted synthesis, have been explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups .
Scientific Research Applications
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-
- 1,3,4-Thiadiazole derivatives
Uniqueness
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group and the dimethyl substitution enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial contexts.
Properties
CAS No. |
23186-30-3 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(3-ethenyl-5,5-dimethyl-4H-pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-5-8-6-9(3,4)11(10-8)7(2)12/h5H,1,6H2,2-4H3 |
InChI Key |
QAPCWHHFJWWBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C=C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.